molecular formula C24H27NO6 B136632 N-Fmoc-L-threonine obo ester CAS No. 148150-71-4

N-Fmoc-L-threonine obo ester

Cat. No.: B136632
CAS No.: 148150-71-4
M. Wt: 425.5 g/mol
InChI Key: BMIDOYRXNADNKK-RTQYLIPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-L-threonine obo ester is a chemical compound used primarily in the field of organic synthesis. It is a derivative of L-threonine, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often utilized in peptide synthesis due to its stability and ease of removal under basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-threonine obo ester typically involves the protection of the amino group of L-threonine with the Fmoc group. This can be achieved by reacting L-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-L-threonine is then esterified to form the obo ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-threonine obo ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Fmoc group yields L-threonine.

    Esterification: Hydrolysis of the ester group yields Fmoc-L-threonine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Fmoc-L-threonine obo ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of N-Fmoc-L-threonine obo ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group of threonine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-L-serine obo ester
  • N-Fmoc-L-tyrosine obo ester
  • N-Fmoc-L-cysteine obo ester

Uniqueness

N-Fmoc-L-threonine obo ester is unique due to the presence of both a hydroxyl and an amino group on the threonine residue. This dual functionality allows for diverse chemical modifications and reactions, making it a versatile building block in peptide synthesis. Compared to similar compounds, this compound offers distinct reactivity due to the hydroxyl group, which can participate in additional chemical reactions .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-15(26)21(24-29-12-23(2,13-30-24)14-31-24)25-22(27)28-11-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,26H,11-14H2,1-2H3,(H,25,27)/t15-,21+,23?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDOYRXNADNKK-RTQYLIPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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